1-Naphthyl isocyanate

Description

The exact mass of the compound this compound is 169.052763847 g/mol and the complexity rating of the compound is 220. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4023. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQNKCYCTYYMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058949 | |

| Record name | 1-Isocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless nearly odorless liquid; Vapors have a pungent odor of isocyanates; [Merck Index] Faintly yellow-green liquid; | |

| Record name | 1-Naphthyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-84-0, 30135-65-0 | |

| Record name | 1-Naphthyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanatonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030135650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isocyanatonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LH2P0691E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Naphthyl isocyanate chemical properties and structure

An In-Depth Technical Guide to 1-Naphthyl Isocyanate: Properties, Reactivity, and Applications

This guide provides an in-depth exploration of this compound (α-Naphthyl isocyanate), a versatile and highly reactive aromatic isocyanate. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind its chemical behavior and applications. We will examine its fundamental structure and properties, delve into its reaction mechanisms, provide validated experimental protocols, and discuss critical safety considerations.

Core Molecular Identity and Physicochemical Profile

This compound (CAS 86-84-0) is an aromatic organic compound featuring a reactive isocyanate (-N=C=O) functional group attached to the C1 position of a naphthalene ring.[1][2] This structure, combining a bulky aromatic system with a highly electrophilic carbon atom, dictates its chemical personality and utility.[1] It typically presents as a colorless to pale yellow liquid with a pungent odor.[3][4][5]

The isocyanate group's cumulene structure (N=C=O) makes the central carbon atom highly susceptible to nucleophilic attack, a characteristic that is the foundation of its synthetic and analytical applications.[6]

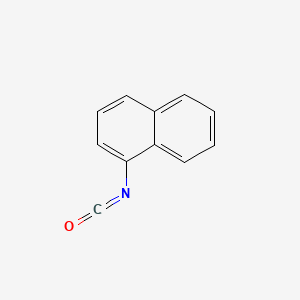

Caption: Chemical structure of this compound.

Data Presentation: Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇NO | [4][7][8] |

| Molecular Weight | 169.18 g/mol | [4][5][7][8] |

| CAS Number | 86-84-0 | [4][7] |

| Appearance | Colorless to pale yellow/orange clear liquid | [3][4] |

| Melting Point | 4 °C (lit.) | [3][4][7] |

| Boiling Point | 267-269 °C / 761 mmHg (lit.) | [3][4][7] |

| Density | 1.177 g/mL at 25 °C (lit.) | [3][4][7] |

| Refractive Index (n20/D) | 1.6344 (lit.) | [3][7] |

| Solubility | Miscible with alcohol, chloroform, and diethyl ether.[3] Insoluble in water.[2] | [2][3] |

Reactivity Profile: The Chemistry of the Isocyanate Group

The utility of this compound is rooted in the high reactivity of the isocyanate functional group toward nucleophiles.[9] The carbon atom of the -N=C=O group is electrophilic and readily attacked by compounds containing active hydrogen atoms, such as amines, alcohols, thiols, and water.[9][10][11]

Mechanism of Nucleophilic Addition: The reaction proceeds via a nucleophilic addition mechanism. The nucleophile (e.g., an amine's nitrogen or an alcohol's oxygen) attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the isocyanate's nitrogen atom, resulting in a stable covalent bond and the formation of a substituted urea (from amines) or a urethane/carbamate (from alcohols).[6][11]

Caption: General mechanism of nucleophilic addition to this compound.

-

Reaction with Amines: The reaction with primary and secondary amines is typically rapid and exothermic, yielding highly stable N,N'-disubstituted or trisubstituted ureas.[6] This reaction forms the basis of its use as a derivatizing agent for amino acids.[12][13]

-

Reaction with Alcohols: Alcohols react to form stable urethane (carbamate) linkages.[4][14] This reaction is fundamental to polyurethane chemistry and is also exploited for the derivatization of alcohols and phenols.[4][9] The reaction rate is generally slower than with amines and can be catalyzed by tertiary amines or organometallic compounds.[6][14]

-

Reaction with Water: this compound is sensitive to moisture. It reacts with water to form an unstable carbamic acid intermediate, which readily decomposes to produce 1-naphthylamine and carbon dioxide gas.[6][10] The resulting amine can then react with another molecule of the isocyanate to form a symmetric urea, an important consideration for storage and handling.[6][10]

Core Applications in Research and Development

The predictable and robust reactivity of this compound makes it a valuable tool in several scientific domains.

-

Analytical Chemistry (Derivatization Agent): This is a primary application. It is widely used as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) analysis of compounds containing primary or secondary amine and hydroxyl groups.[1][4][12] The resulting derivatives, such as naphthylcarbamoyl amino acids, are highly stable and possess strong fluorescent and UV-absorbing properties from the naphthalene moiety, enabling highly sensitive detection (femtomole range).[12][13][15] A key advantage is that the unreacted, excess isocyanate can be easily removed by extraction, leading to clean chromatograms without an interfering reagent peak.[12][13]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block and intermediate in the synthesis of various pharmaceutical agents, pesticides, and other biologically active compounds.[1][4][16] The formation of stable urethane and urea linkages is crucial in constructing these complex molecules.[4]

-

Polymer Chemistry: this compound is used in the production and modification of polymers, particularly polyurethanes, to create materials with specific properties like enhanced thermal stability or mechanical strength.[1][4][16]

-

Bioconjugation: Its ability to selectively react with amine groups (e.g., lysine residues in proteins) makes it a useful reagent for labeling and modifying biomolecules to study protein interactions and functions.[4]

Experimental Protocol: HPLC Derivatization of Amino Acids

This protocol provides a self-validating methodology for the pre-column derivatization of amino acids using this compound for subsequent fluorescence or UV detection via HPLC. The causality for each step is explained to ensure robust and reproducible results.

Objective: To convert amino acids into stable, highly fluorescent derivatives for sensitive quantification.

Materials:

-

This compound (HPLC derivatization grade, ≥99.0%)[17]

-

Amino acid standards or sample hydrolysate

-

Borate buffer (pH ~8.5-9.0)

-

Dry, HPLC-grade acetone

-

Cyclohexane or Hexane (for extraction)

-

HPLC system with a C18 reversed-phase column, fluorescence detector (Ex: ~238/305 nm, Em: ~385 nm) and/or UV detector (222 nm).[12]

Caption: Experimental workflow for HPLC derivatization using this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a standard solution of amino acids or your sample (e.g., protein hydrolysate, plasma) in the borate buffer.

-

Causality: The buffered alkaline solution ensures the amino groups are deprotonated and thus maximally nucleophilic for efficient reaction with the isocyanate.

-

-

Derivatization Reagent Preparation:

-

Prepare a solution of this compound in dry acetone. A typical concentration is ~10-20 mg/mL. This solution should be prepared fresh.

-

Causality: Dry acetone is critical. Any moisture will hydrolyze the isocyanate, reducing its derivatization efficiency and creating byproducts.[12]

-

-

The Derivatization Reaction:

-

To your buffered amino acid solution (e.g., 100 µL), add an aliquot of the this compound solution (e.g., 200 µL).

-

Immediately vortex the mixture vigorously for approximately 1 minute at room temperature. The reaction is rapid.[13]

-

Causality: Vigorous mixing ensures complete reaction between the aqueous amino acids and the isocyanate in the organic phase.

-

-

Removal of Excess Reagent (Self-Validation Step):

-

Add an immiscible organic solvent like cyclohexane (e.g., 500 µL) to the reaction vial.

-

Vortex again for 30 seconds to extract the unreacted, lipophilic this compound into the organic phase.

-

Allow the phases to separate (or centrifuge briefly). The derivatized amino acids will remain in the lower aqueous/acetone phase.

-

Causality: This liquid-liquid extraction is the key to a clean chromatogram.[12][13] Removing the excess reagent prevents a large, interfering peak during HPLC analysis, which could otherwise obscure early-eluting analytes.

-

-

Sample Analysis:

-

Carefully withdraw the lower aqueous layer containing the stable naphthylcarbamoyl amino acid derivatives.

-

Inject an appropriate volume into the HPLC system.

-

Trustworthiness: Run a "reagent blank" (all steps without the amino acid sample) to confirm the absence of interfering peaks. Run a known standard mix to validate retention times and detector response before analyzing unknown samples. The derivatives are stable for at least a day at room temperature, making the method suitable for autosamplers.[13]

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical that requires strict handling protocols.

Hazard Profile:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][18] It is classified as a toxic substance.[3][19]

-

Irritation: Causes skin and serious eye irritation.[18][20] It is a lachrymator (causes tears).[19][21]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[21] It is a potential respiratory sensitizer.[10][19]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Always handle in a certified chemical fume hood or a well-ventilated area to avoid inhalation of vapors.[20][22]

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[21]

Storage and Incompatibilities:

-

Storage Conditions: Store in a dry, cool, and well-ventilated place (recommended 2-8 °C).[4][16] The container must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[4][20]

-

Incompatibilities: It is incompatible with water, strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[3][18][20][21] Contact with these substances can lead to vigorous reactions and polymerization.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 86-84-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 86-84-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alpha-Naphthyl isocyanate | C11H7NO | CID 66589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound CAS#: 86-84-0 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 15. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. 1-萘基异氰酸酯 derivatization grade (HPLC), LiChropur™, ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.es [fishersci.es]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 1-Naphthyl Isocyanate (CAS 86-84-0) for Researchers and Drug Development Professionals

Foreword: Deconstructing a Versatile Reagent

This compound (CAS No: 86-84-0) is a highly reactive aromatic isocyanate that serves as a cornerstone reagent in diverse fields, including organic synthesis, materials science, and analytical chemistry.[1][2] Its molecular architecture, which features a potent isocyanate group (-N=C=O) appended to a naphthalene scaffold, renders it an indispensable building block for a wide array of valuable compounds.[1][3] As a powerful electrophile, its reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers like polyurethanes.[1][2]

In the realm of drug development and biochemical research, it is particularly prized as a derivatizing agent. Its ability to react with nucleophiles allows for the sensitive detection of amino acids, beta-blockers, and other bioactive molecules in complex matrices.[4] Furthermore, it plays a role in bioconjugation for studying protein interactions and is a significant compound in toxicology as a metabolite of the hepatotoxicant 1-Naphthylisothiocyanate (ANIT).[1][2][5] This guide offers a comprehensive exploration of its chemical properties, reaction mechanisms, field-proven applications, and critical safety protocols, providing researchers with the foundational knowledge required for its effective and safe utilization.

Section 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in experimental design. The key properties of this compound are summarized below. Its sensitivity to moisture is a critical handling parameter, stemming from the high reactivity of the isocyanate group with water.[1][6]

| Property | Value | Source(s) |

| CAS Number | 86-84-0 | [7] |

| Molecular Formula | C₁₁H₇NO | [1][3][7] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2][3][8] |

| Odor | Pungent, characteristic of isocyanates | [3][9] |

| Melting Point | 4 °C | [2][8] |

| Boiling Point | 267-270 °C at 760 mmHg | [8][10] |

| Density | 1.177 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.6344 | [7] |

| Flash Point | 113–135 °C (closed cup) | [8] |

| Solubility | Soluble in alcohol, chloroform, diethyl ether | [3][7] |

| Stability | Stable under recommended storage. Sensitive to moisture, heat, and light. | [1][6][8] |

Section 2: Synthesis and Chemical Reactivity

Synthesis Overview

Industrially, aromatic isocyanates like this compound are typically synthesized via the phosgenation of the corresponding primary amine, in this case, 1-naphthylamine.[11] However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing "non-phosgene" routes. These greener alternatives often involve a two-step process: first, the synthesis of a carbamate from the amine, followed by thermal decomposition of the carbamate to yield the isocyanate.[12][13] For laboratory use, purification is typically achieved through vacuum distillation or crystallization from petroleum ether at low temperatures.[7]

Core Reactivity and Key Mechanisms

The chemical behavior of this compound is dominated by the highly electrophilic carbon atom of the isocyanate moiety (-N=C=O). This group readily undergoes nucleophilic addition with a wide range of compounds containing active hydrogen atoms, most notably alcohols, amines, and water.[14]

2.2.1 Reaction with Alcohols to Form Carbamates (Urethanes)

This reaction is fundamental to polyurethane chemistry and is a cornerstone of derivatization protocols for hydroxyl-containing compounds. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic isocyanate carbon, followed by a proton transfer to the nitrogen, resulting in a stable N-naphthylcarbamate, also known as a urethane.[1][14] This reaction can be significantly accelerated by base catalysts, such as tertiary amines, or certain organometallic compounds.[1]

Caption: Reaction of this compound with an alcohol.

2.2.2 Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is exceptionally rapid and proceeds via nucleophilic attack of the amine nitrogen on the isocyanate carbon. This forms a stable N,N'-disubstituted urea derivative. This specific and efficient reaction is the basis for its use in bioconjugation, where it targets amine groups on biomolecules, and as a derivatization agent for the analysis of amino-containing compounds.[1][2]

Caption: Reaction of this compound with a primary amine.

2.2.3 Reaction with Water (Hydrolysis)

The pronounced moisture sensitivity of isocyanates is due to their reaction with water. The initial nucleophilic attack forms an unstable carbamic acid intermediate.[1] This intermediate rapidly decomposes, releasing carbon dioxide and yielding the corresponding primary amine (1-naphthylamine). This reaction underscores the critical need for anhydrous conditions during storage and handling to preserve the reagent's integrity.[1][8]

Caption: Hydrolysis pathway of this compound.

Section 3: Core Applications in Research and Development

The unique reactivity of this compound makes it a versatile tool for solving complex challenges in analytical chemistry and drug discovery.

High-Sensitivity Derivatization for HPLC Analysis

A primary application of this compound is as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC).[15] Many critical analytes, such as amino acids or certain drug molecules, lack a native chromophore or fluorophore, making them difficult to detect at low concentrations using standard UV or fluorescence detectors.

Causality of Experimental Choice: By reacting the analyte with this compound, the strongly UV-absorbing and highly fluorescent naphthalene moiety is covalently attached to the target molecule.[4][16] This chemical "tagging" dramatically enhances detection sensitivity, often into the femtomole range, allowing for accurate quantification in complex biological samples like plasma and cerebrospinal fluid.[16][17]

Key Advantages:

-

High Sensitivity: The resulting naphthylcarbamoyl derivatives are highly fluorescent.[4]

-

Stable Derivatives: The formed urea or carbamate linkage is stable under typical HPLC conditions.[16]

-

Clean Chromatograms: Unreacted this compound is non-polar and can be easily removed from the aqueous sample mixture by a simple liquid-liquid extraction with a non-polar solvent like cyclohexane, preventing a large reagent peak from interfering with the analysis.[4][16]

Caption: General workflow for HPLC derivatization.

Protocol: Pre-column Derivatization of Amino Acids

This protocol is adapted from established methodologies for the analysis of amino acids.[4][16]

-

Sample Preparation: Prepare the amino acid standard or biological sample extract in a suitable aqueous buffer (e.g., borate buffer).

-

Reagent Preparation: Prepare a solution of this compound in dry acetone.

-

Derivatization Reaction: To the buffered amino acid solution, add the this compound solution. Vortex the mixture vigorously. The reaction is typically complete within one minute at room temperature.[16]

-

Reagent Removal: Add cyclohexane to the reaction vial and vortex again to extract the unreacted, excess this compound into the organic phase.

-

Sample Injection: Centrifuge to ensure phase separation and carefully collect the aqueous layer containing the stable naphthylcarbamoyl-amino acid derivatives for injection into the HPLC system.

-

Chromatographic Analysis: Separation is typically achieved on a C18 column with detection via fluorescence (Excitation: ~305 nm, Emission: ~385 nm) or UV (~222 nm).[4]

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable synthon for introducing the naphthylcarbamoyl group into target molecules.[2] The resulting carbamate and urea functionalities are prevalent in many biologically active compounds.

Trustworthiness of the Approach: The carbamate linkage is often used as a bioisostere of the amide bond in drug design. Its structure can offer improved metabolic stability against enzymatic hydrolysis by proteases, potentially enhancing a drug's pharmacokinetic profile and bioavailability.[14] A classic example of this chemistry is in the synthesis of carbamate-based insecticides, such as carbaryl (1-naphthyl N-methylcarbamate).[18] It is also employed to separate enantiomers of beta-blockers and other chiral drugs.[9][19]

Monomer in Polymer Science

In materials science, this compound serves as a monomer in the synthesis of specialty polyurethanes.[1][2] The reaction between the isocyanate group and a polyol (a molecule with multiple alcohol groups) forms the repeating urethane linkages that constitute the polymer backbone, creating materials with specific thermal and mechanical properties.[2]

Section 4: Safety, Handling, and Toxicology

This compound is a hazardous chemical that requires strict adherence to safety protocols. Its toxicity profile includes acute toxicity via inhalation, ingestion, and dermal contact, as well as severe irritation and sensitization potential.[6][20][21]

Hazard Identification and Classification

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin.[6][21] | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Causes skin irritation.[6][20] | GHS07 (Exclamation Mark) |

| Eye Damage/Irritation | Causes serious eye irritation or damage.[6][20] | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[6][20][22] | GHS08 (Health Hazard) |

| Target Organ Toxicity | May cause respiratory irritation.[8][20] | GHS07 (Exclamation Mark) |

| Other Hazards | Lachrymator (causes tearing).[1][9][21] | N/A |

Safe Handling and Storage Protocols

Self-Validating System for Safety: The following protocols are designed to create a self-validating system where procedural checks and engineering controls inherently minimize exposure risk.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[1][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][22]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for breakthrough times.[22]

-

Skin and Body Protection: Wear a lab coat and ensure full skin coverage.[22]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.[6][22]

-

-

Handling Practices: Avoid all contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[6][8] Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[6][22]

-

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8][22]

-

The recommended storage temperature is refrigerated (0-10°C).[1]

-

Keep containers tightly sealed and upright to prevent leakage.[8]

-

Crucially, store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture, which causes degradation.[1][6][22]

-

-

Incompatible Materials: Strong oxidizing agents, acids, strong bases, alcohols, amines, and water.[6][22]

Emergency Procedures

-

Spill Response: Evacuate the area immediately. Wear full PPE, including respiratory protection. Contain the spill by soaking it up with an inert absorbent material (e.g., sand, vermiculite, or chemical binder).[8][23] Place the waste in a suitable, sealed container for hazardous waste disposal. Do not allow the spill to enter drains.[8][23]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 86-84-0: this compound | CymitQuimica [cymitquimica.com]

- 4. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and 1-naphthylamine as metabolites of 1-naphthylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound CAS#: 86-84-0 [m.chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. 1-Naphthylisocyanate | CAS#:86-84-0 | Chemsrc [chemsrc.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 14. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. greyhoundchrom.com [greyhoundchrom.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with this compound using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US4278807A - Process for production of 1-naphthyl methylcarbamate - Google Patents [patents.google.com]

- 19. nbinno.com [nbinno.com]

- 20. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 21. alpha-Naphthyl isocyanate | C11H7NO | CID 66589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.es [fishersci.es]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-Naphthyl Isocyanate

Foreword: The Strategic Importance of 1-Naphthyl Isocyanate

This compound (C₁₁H₇NO) is a highly reactive aromatic isocyanate that serves as a cornerstone reagent in diverse fields of chemical science.[1][2] Its utility stems from the electrophilic nature of the isocyanate group (-N=C=O) attached to a rigid naphthalene framework, enabling precise and efficient bond formation.[1] For researchers in drug development and materials science, this molecule is not merely a building block but a versatile tool. It is instrumental in the synthesis of pharmaceuticals and agrochemicals, the production of high-performance polyurethane materials, and as a derivatizing agent in analytical chemistry for enhancing the detection of amines and amino acids.[1][3] Furthermore, its selective reactivity with amine groups makes it an invaluable reagent for bioconjugation studies, aiding in the labeling and investigation of biomolecules.[1][3] This guide provides an in-depth exploration of the core synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, practical execution, and critical safety considerations.

I. The Synthetic Landscape: From Traditional Methods to Modern Alternatives

The synthesis of isocyanates has historically been dominated by methods employing phosgene, a highly toxic and hazardous gas.[4][5][6] While effective, the inherent dangers of phosgene have driven the development of safer, phosgene-free alternatives, which are now the preferred routes in many research and development settings.[4][6][7][8] This guide will cover both the traditional phosgenation route for historical context and industrial relevance, and the more contemporary rearrangement reactions that offer a safer, more accessible path to this compound.

Caption: Overview of synthetic pathways to this compound.

II. Phosgene-Free Synthesis: The Rearrangement Pathways

The most elegant and safer laboratory-scale syntheses of this compound rely on a class of reactions known as rearrangement reactions. These methods—the Curtius, Hofmann, and Lossen rearrangements—share a common mechanistic feature: the migration of an aryl group to an electron-deficient nitrogen atom, culminating in the formation of an isocyanate.[9]

A. The Curtius Rearrangement: A Versatile and Widely Used Method

The Curtius rearrangement is arguably the most versatile method for preparing isocyanates from carboxylic acids. The reaction proceeds via the thermal decomposition of an acyl azide, which loses nitrogen gas to form the isocyanate.[10][11][12] The key advantage is that the isocyanate can often be isolated, or it can be trapped in situ with nucleophiles to generate a variety of derivatives.[11][13]

Mechanism: The synthesis begins with the conversion of 1-naphthoic acid into a more reactive derivative, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂).[14] This acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form the critical intermediate, 1-naphthoyl azide.[11][15] Upon gentle heating, this acyl azide undergoes a concerted rearrangement: the naphthyl group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of dinitrogen gas (N₂).[10] This concerted mechanism avoids the formation of a highly reactive nitrene intermediate and proceeds with full retention of the migrating group's configuration.[10]

Caption: Workflow for the Curtius Rearrangement.

Detailed Experimental Protocol: Synthesis of this compound via Curtius Rearrangement

Materials:

-

1-Naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Anhydrous acetone

Procedure:

-

Preparation of 1-Naphthoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 1-naphthoic acid (1.0 eq) in a minimal amount of anhydrous toluene.

-

Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases and a clear solution is formed.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 1-naphthoyl chloride as an oil or low-melting solid. This intermediate is moisture-sensitive and is typically used immediately in the next step.

-

-

Formation of 1-Naphthoyl Azide:

-

Dissolve the crude 1-naphthoyl chloride in anhydrous acetone.

-

In a separate beaker, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the acetone solution.

-

Stir the resulting biphasic mixture vigorously at 0°C for 1-2 hours. The formation of the acyl azide can be monitored by TLC or IR spectroscopy (disappearance of the acyl chloride peak and appearance of a strong azide stretch at ~2140 cm⁻¹).

-

-

Curtius Rearrangement:

-

Carefully transfer the reaction mixture to a separatory funnel and extract the product into toluene. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Caution: Acyl azides can be explosive. Do not isolate the solid azide unless necessary, and always handle it with care behind a blast shield. Avoid heating it rapidly or to high temperatures.

-

Transfer the dried toluene solution to a round-bottom flask equipped with a reflux condenser.

-

Heat the solution gently to reflux (the boiling point of toluene is ~111°C). The rearrangement will proceed with the evolution of nitrogen gas. Continue heating for 1-2 hours after gas evolution has stopped to ensure complete reaction.

-

The resulting solution contains this compound. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

-

B. The Hofmann Rearrangement: From Amide to Isocyanate

The Hofmann rearrangement provides a direct route from a primary amide to an isocyanate (which is typically hydrolyzed in situ to a primary amine) with the loss of one carbon atom.[16][17] The reaction is carried out using bromine in a strong aqueous base.[14][16]

Mechanism: The reaction begins with the deprotonation of 1-naphthamide by the base, followed by halogenation on the nitrogen by bromine to form an N-bromoamide. A second deprotonation yields an N-bromoamide anion. This intermediate is unstable and rearranges; the naphthyl group migrates to the nitrogen as the bromide ion is expelled, forming this compound.[9][16][18] Under the typical aqueous basic conditions, the isocyanate is rapidly hydrolyzed to an unstable carbamic acid, which then decarboxylates to form 1-naphthylamine.[16][17] To isolate the isocyanate, anhydrous conditions are required.

Caption: Key steps in the Hofmann Rearrangement.

C. The Lossen Rearrangement: An Alternative from Hydroxamic Acids

The Lossen rearrangement converts a hydroxamic acid, or more commonly an activated O-acyl derivative, into an isocyanate.[19][20] The reaction is typically induced by heat or base.[20][21]

Mechanism: The O-acylated 1-naphthohydroxamic acid is treated with a base to deprotonate the nitrogen, forming an anion. This anion undergoes a concerted rearrangement where the naphthyl group migrates to the nitrogen, and a carboxylate anion is eliminated as a leaving group.[20][22] This process yields the desired this compound. The primary challenge of this method often lies in the preparation and stability of the starting hydroxamic acid.[20]

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the available starting materials, scale, and safety infrastructure. For laboratory-scale synthesis, phosgene-free rearrangement reactions are strongly preferred.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages & Causality |

| Phosgenation | 1-Naphthylamine | Phosgene (COCl₂) | High yield, industrially established. | Extreme toxicity of phosgene: Phosgene is a potent respiratory agent, requiring specialized handling and containment.[4][5] Corrosive byproduct: Generates two equivalents of HCl gas. |

| Curtius Rearrangement | 1-Naphthoic Acid | SOCl₂, NaN₃ | Versatile, mild conditions, avoids phosgene.[13] | Potentially explosive intermediate: Acyl azides can be hazardous if isolated and heated improperly.[23][24] The reaction is managed by keeping the azide in solution and heating gently. |

| Hofmann Rearrangement | 1-Naphthamide | Br₂, NaOH | One-pot reaction from the amide. | Harsh conditions: Strong base can be incompatible with sensitive functional groups.[18] Stoichiometric bromine: Requires handling of hazardous bromine. |

| Lossen Rearrangement | 1-Naphthohydroxamic Acid | Activating agent, Base | Phosgene-free. | Substrate availability: The required hydroxamic acid starting material may not be readily available or may require separate synthesis.[20] |

IV. Critical Safety and Handling Protocols

This compound is a hazardous chemical that demands stringent safety protocols.

-

Health Hazards: The compound is harmful if inhaled, swallowed, or absorbed through the skin.[25] It is a potent irritant to the skin, eyes, and respiratory system and is classified as a lachrymator (a substance that causes tearing).[25][26] Importantly, it is a sensitizer and may cause allergy or asthma symptoms upon inhalation.[26]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[26][27] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[26] For operations with a higher risk of aerosol generation, respiratory protection is required.[26]

-

Storage and Incompatibilities: Store containers tightly closed in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[25][26][28] It is highly reactive and sensitive to moisture, with which it reacts to form an unstable carbamic acid and ultimately an insoluble urea derivative.[1] It is incompatible with strong acids, strong bases, alcohols, and amines.[25][26]

-

Spill & Disposal: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[25] Do not let the product enter drains.[28] All waste must be disposed of according to local and national regulations.

V. Conclusion

While the phosgenation of 1-naphthylamine remains a viable industrial route, modern organic synthesis in a research context overwhelmingly favors safer, phosgene-free methods. The Curtius rearrangement, starting from readily available 1-naphthoic acid, represents a robust, versatile, and highly reliable method for the preparation of this compound. Its procedural steps, while requiring careful handling of the acyl azide intermediate, are well within the capabilities of a standard organic chemistry laboratory. By understanding the causality behind each synthetic step and adhering strictly to safety protocols, researchers can effectively harness the reactivity of this important chemical intermediate for applications in drug discovery, polymer science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 86-84-0: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 8. iris.unisa.it [iris.unisa.it]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 17. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 18. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 19. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. lscollege.ac.in [lscollege.ac.in]

- 23. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]

- 24. Effect of Metastable Intermolecular Composites on the Thermal Decomposition of Glycidyl Azide Polymer Energetic Thermoplastic Elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.es [fishersci.es]

- 27. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 86-84-0 Name: this compound [xixisys.com]

- 28. This compound - Safety Data Sheet [chemicalbook.com]

1-Naphthyl Isocyanate: A Versatile Electrophile for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of 1-Naphthyl Isocyanate in Synthetic Chemistry

This compound (C₁₁H₇NO) is a highly reactive aromatic isocyanate that has carved a significant niche as a versatile building block in organic synthesis.[1] Characterized by a reactive isocyanate group (-N=C=O) appended to a naphthalene ring system, this colorless to light yellow liquid serves as a potent electrophile, readily engaging with a wide array of nucleophiles.[1] Its utility spans from the synthesis of polymers and agrochemicals to its crucial role as an intermediate in the preparation of diverse pharmaceutical agents.[2] Furthermore, its ability to form stable, highly fluorescent derivatives has made it an invaluable tool in analytical chemistry for the sensitive detection of amines, alcohols, and amino acids.[3][4] This guide provides a comprehensive overview of the chemical properties, core reactivity, synthetic applications, and safety protocols associated with this compound, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 86-84-0 | [5] |

| Molecular Formula | C₁₁H₇NO | [6] |

| Molecular Weight | 169.18 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 4 °C | [5] |

| Boiling Point | 267 °C at 761 mmHg | [5] |

| Density | 1.177 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.6344 | [5] |

| Solubility | Soluble in alcohol, chloroform, diethyl ether | [5] |

| Flash Point | 113 °C (closed cup) | [6] |

Storage and Handling: this compound is sensitive to moisture and light.[6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).[2] Due to its reactivity with water, all glassware and solvents used should be scrupulously dried before use.

Core Reactivity: The Isocyanate Functional Group

The synthetic versatility of this compound is rooted in the electrophilic nature of the central carbon atom of the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack by heteroatom nucleophiles, most notably amines and alcohols, leading to the formation of stable urea and carbamate linkages, respectively.

Synthesis of N,N'-Disubstituted Ureas

The reaction between this compound and primary or secondary amines is typically rapid and exothermic, yielding highly stable N,N'-disubstituted ureas. This transformation is a cornerstone of its application in both preparative synthesis and analytical derivatization.

Reaction Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea. The reaction is generally carried out in an inert solvent such as dichloromethane, tetrahydrofuran (THF), or acetone at room temperature.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 98 86-84-0 [sigmaaldrich.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. asianpubs.org [asianpubs.org]

A Beginner's Guide to 1-Naphthyl Isocyanate in Chemical Research

An In-Depth Technical Guide for Researchers

As a cornerstone reagent for derivatization and synthesis, 1-Naphthyl isocyanate offers a reliable pathway for modifying nucleophilic compounds. However, its utility is matched by its hazardous nature, demanding a thorough understanding and disciplined approach to its handling. This guide provides beginner researchers with the foundational knowledge, practical protocols, and critical safety procedures required to use this compound effectively and safely.

Core Chemical Properties and Characteristics

This compound is an aromatic isocyanate that presents as a clear, pungent liquid at room temperature.[1] Its defining feature is the highly electrophilic isocyanate functional group (-N=C=O), which dictates its reactivity. The naphthyl group provides a bulky, hydrophobic, and UV-active chromophore, which is particularly useful in analytical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [2] |

| Appearance | Clear Liquid | [1] |

| Melting Point | 4 °C (39.2 °F) | [1][2] |

| Boiling Point | 269-270 °C (516.2-518 °F) | [1][2] |

| Density | 1.177 g/mL at 25 °C | [2] |

| Flash Point | 135 °C (275 °F) | [1] |

| Refractive Index | n20/D 1.6344 | [2] |

| CAS Number | 86-84-0 |[2] |

This compound is sensitive to moisture and light; therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.[1][3]

The Chemistry of Derivatization: Mechanism and Causality

The primary utility of this compound in research stems from its predictable and efficient reaction with nucleophiles. The carbon atom in the isocyanate group is highly electron-deficient and serves as a target for nucleophilic attack.

Mechanism of Action: The reaction proceeds via the nucleophilic addition of an active hydrogen compound (like an alcohol, amine, or phenol) to the carbon-nitrogen double bond of the isocyanate. This forms an unstable intermediate that rapidly rearranges to a stable carbamate (from alcohols) or urea (from amines) derivative.

-

With Alcohols: R-OH + C₁₀H₇-NCO → C₁₀H₇-NH-C(=O)O-R (a N-naphthylcarbamate)

-

With Amines: R-NH₂ + C₁₀H₇-NCO → C₁₀H₇-NH-C(=O)NH-R (a N,N'-disubstituted urea)

These reactions are typically exothermic and can be vigorous.[4] The choice of solvent is important; reactions are often carried out in inert solvents to moderate the reaction rate.[4] The resulting derivatives are stable, often crystalline solids, making them easy to isolate and purify. The introduction of the naphthyl group is a key advantage for analytical chemistry, as it allows for sensitive detection using UV or fluorescence spectroscopy.[2]

References

Spectroscopic data of 1-Naphthyl isocyanate (IR, NMR)

An In-depth Technical Guide to the Spectroscopic Data of 1-Naphthyl Isocyanate

For researchers, scientists, and drug development professionals, the precise characterization of chemical reagents is a cornerstone of reliable and reproducible results. This compound (CAS No: 86-84-0), a highly reactive aromatic isocyanate, is a critical building block in organic synthesis, polymer science, and as a derivatizing agent for analytical applications.[1] Its utility in creating pharmaceuticals, agrochemicals, and specialized polymers, as well as its role in bioconjugation for studying protein interactions, necessitates a thorough understanding of its structural properties.[1][2]

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₁₁H₇NO), focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] As a Senior Application Scientist, the following discussion is grounded in established principles and practical insights to ensure both technical accuracy and field-proven relevance.

Molecular Structure and Isomeric Identity

This compound features a reactive isocyanate group (-N=C=O) attached to the C1 position of a naphthalene ring system.[5] This structure dictates its electrophilic reactivity and is the foundation for its spectroscopic signature.[1][5]

Caption: Chemical structure of this compound (CAS 86-84-0).

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying functional groups within a molecule. The principle relies on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, the IR spectrum is dominated by an exceptionally strong and sharp absorption band characteristic of the isocyanate (-N=C=O) functional group.

This key feature provides an immediate and reliable method for confirming the presence of the isocyanate moiety and monitoring its conversion during chemical reactions.

Key IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2270 - 2250 | Very Strong, Sharp | Asymmetric C=N=O stretch |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~800 - 700 | Strong | Aromatic C-H out-of-plane bending |

Data synthesized from multiple sources.[6][7][8]

Expert Interpretation:

The most diagnostic signal in the IR spectrum of this compound is the asymmetric stretching vibration of the -N=C=O group, which appears around 2270 cm⁻¹.[8] Its high intensity and characteristic position in a relatively uncluttered region of the spectrum make it an unambiguous marker. The absence of broad absorptions in the 3500-3200 cm⁻¹ region confirms the absence of N-H or O-H groups, indicating the sample has not hydrolyzed to form carbamic acids or ureas, a common degradation pathway for isocyanates upon exposure to moisture.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

This protocol describes a standard method for acquiring a high-quality IR spectrum of liquid this compound.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Apply a single drop of this compound directly onto the center of the ATR crystal. As a liquid, no further sample preparation is required.[5]

-

Spectrum Acquisition: Secure the ATR press arm over the sample to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for unambiguous structure elucidation and purity assessment.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom. In this compound, all seven protons are attached to the aromatic naphthalene ring, resulting in a complex multiplet pattern in the downfield region of the spectrum (typically 7.0-8.5 ppm).

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| 7.30 - 8.20 | Multiplet (m) | Ar-H (7H) |

Note: Precise assignments of individual protons within the complex multiplet often require advanced 2D NMR techniques. The data represents the typical range for the entire aromatic system.[5]

Expert Interpretation:

The ¹H NMR spectrum confirms the presence of the aromatic naphthalene core. The seven protons produce a complex series of overlapping multiplets due to spin-spin coupling between adjacent protons. The integration of this entire region should correspond to seven protons, providing quantitative confirmation. The specific chemical shifts are influenced by the electron-withdrawing nature of the isocyanate group. No signals should be present in the aliphatic region (0-5 ppm), confirming the absence of saturated impurities.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy is used to identify all unique carbon atoms in a molecule. This compound has 11 distinct carbon signals: 10 from the naphthalene ring and one from the isocyanate group.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~120 - 135 | Aromatic C & CH (10C) |

| ~125 | C-NCO (Isocyanate Carbon) |

Data is indicative and synthesized from available spectral information.[10][11]

Expert Interpretation:

The ¹³C NMR spectrum provides a carbon map of the molecule. The ten carbons of the naphthalene ring resonate in the typical aromatic region of ~120-135 ppm. A key signal is that of the isocyanate carbon (-N=C=O), which typically appears around 125 ppm. While this is within the aromatic region, its precise shift and intensity can help distinguish it. Verifying the presence of all 11 expected carbon signals is a powerful confirmation of the molecular structure and purity.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃).[5][11]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum first, followed by the more time-intensive ¹³C spectrum. Use tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

Integrated Spectroscopic Workflow

The synergy between IR and NMR spectroscopy provides a self-validating system for the comprehensive characterization of this compound.

Caption: Workflow for structural validation of this compound.

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable. The combination of a very strong IR absorption band around 2270 cm⁻¹ and characteristic aromatic signals in both ¹H and ¹³C NMR spectra provides an unequivocal fingerprint for this compound. For professionals in research and development, leveraging this data according to the protocols outlined herein ensures the identity, integrity, and purity of the material, which is paramount for achieving valid and reliable scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Naphthalene, 1-isocyanato- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. alpha-Naphthyl isocyanate | C11H7NO | CID 66589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(86-84-0) IR Spectrum [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound CAS#: 86-84-0 [m.chemicalbook.com]

- 10. This compound(86-84-0) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Solubility of 1-Naphthyl Isocyanate in Organic Solvents

Introduction

1-Naphthyl isocyanate (C₁₁H₇NO), a highly reactive aromatic isocyanate, is a pivotal building block in the synthesis of a diverse array of organic compounds, including pharmaceuticals, agrochemicals, and polymers.[1] Its utility in creating urethane linkages makes it indispensable in materials science.[2] However, the very reactivity that makes this compound so valuable also presents significant challenges, particularly concerning its solubility in organic solvents. The electrophilic nature of the isocyanate group (-N=C=O) leads to vigorous reactions with nucleophilic solvents, complicating the determination of true equilibrium solubility.

This technical guide provides a comprehensive overview of the solubility of this compound, with a strong emphasis on the practical implications of its chemical reactivity. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to ensure the success and reproducibility of their experimental work. We will delve into the qualitative solubility in various organic solvents, the chemical interactions that govern its stability in solution, and provide a robust experimental protocol for the quantitative determination of its solubility in non-reactive solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and effective use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 4 °C (lit.) | [1] |

| Boiling Point | 267 °C / 761 mmHg (lit.) | [1] |

| Density | 1.177 g/mL at 25 °C (lit.) | [1] |

Qualitative Solubility of this compound

Qualitative assessments of this compound's solubility have been reported in various chemical literature and safety data sheets. It is generally described as being miscible with a range of common organic solvents. However, it is crucial to interpret these descriptions with caution, especially in the context of reactive solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility | Critical Considerations | Source(s) |

| Ethers | Diethyl ether | Soluble/Miscible | Generally non-reactive under anhydrous conditions. | [3] |

| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble/Miscible | Generally non-reactive under anhydrous conditions. | [3] |

| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be soluble | Generally non-reactive under anhydrous conditions. | |

| Ketones | Acetone | Soluble | Potential for slow reaction (enol-form). Must be anhydrous. | |

| Esters | Ethyl acetate | Soluble | Generally non-reactive under anhydrous conditions. | |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | Can catalyze isocyanate reactions. Must be anhydrous. | |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | Can catalyze isocyanate reactions. Must be anhydrous. | |

| Alcohols | Methanol, Ethanol | Reactive (Miscible) | Rapidly reacts to form urethanes. Not a true solubility. | [3] |

| Water | Reactive (Insoluble) | Reacts to form 1-naphthylamine and carbon dioxide. | ||

| Amines | Primary and secondary amines | Highly Reactive | Rapidly reacts to form ureas. | [4] |

The Critical Role of Reactivity in Solubility Assessment

The isocyanate functional group is a potent electrophile that readily reacts with a variety of nucleophiles.[4] This reactivity is the single most important factor to consider when selecting a solvent for this compound.

Reactions with Protic Solvents

Protic solvents, such as alcohols and water, contain acidic protons and readily react with isocyanates.

-

With Alcohols: this compound reacts with alcohols to form stable N-aryl carbamates, commonly known as urethanes. This reaction is often catalyzed by tertiary amines or organometallic compounds. While the isocyanate may appear to "dissolve" in an alcohol, it is, in fact, undergoing a chemical transformation.

-

With Water: The reaction with water leads to the formation of an unstable carbamic acid intermediate, which then decomposes to form 1-naphthylamine and carbon dioxide gas. The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea.

Reactions with Aprotic Solvents

While aprotic solvents are generally preferred for dissolving this compound, some can still influence its stability.

-

Polar Aprotic Solvents: Solvents like DMF and DMSO can act as catalysts for isocyanate reactions, including trimerization to form isocyanurates. Therefore, solutions in these solvents may have a limited shelf life.

The following diagram illustrates the primary reaction pathways of this compound with common nucleophilic solvents.

References

Methodological & Application

Application Notes and Protocols: Chiral Separation of Amino Alcohols Using 1-Naphthyl Isocyanate

Introduction

In the landscape of pharmaceutical and chemical analysis, the stereospecific separation of chiral compounds is of paramount importance. The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Amino alcohols, a class of organic compounds containing both an amine and a hydroxyl functional group, are crucial chiral building blocks in the synthesis of many pharmaceutical agents. Consequently, the development of robust and reliable analytical methods for their enantiomeric separation is a critical task for researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the use of 1-naphthyl isocyanate (NIC) as a pre-column derivatizing agent for the chiral separation of amino alcohols by High-Performance Liquid Chromatography (HPLC). This indirect method involves the conversion of the enantiomeric amino alcohols into diastereomeric derivatives, which can then be separated on a conventional achiral stationary phase.[1][2][3] The incorporation of the naphthyl moiety not only introduces a chiral center but also provides a strong chromophore, enhancing UV and fluorescence detection sensitivity.[4][5]

Principle and Mechanism

The fundamental principle behind this technique lies in the reaction of the isocyanate group of this compound with the nucleophilic amino and hydroxyl groups of the amino alcohol. This reaction forms stable carbamate or urea derivatives.[5][6] When a single enantiomer of a chiral derivatizing agent is used, it reacts with the racemic amino alcohol to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation using standard achiral chromatography.[7][8]

The reaction is typically carried out in an aprotic solvent, and a tertiary amine catalyst is often employed to enhance the reaction rate.[9] The mechanism involves the nucleophilic attack of the amino or hydroxyl group on the electrophilic carbon of the isocyanate group.[10][11][12]

Reaction Mechanism

The derivatization of an amino alcohol with this compound proceeds as follows:

Caption: Derivatization of an amino alcohol with this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound (NIC) | ≥99.0% | Sigma-Aldrich |

| Amino Alcohol Standard | Analytical Standard | Varies |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Water | Deionized, 18.2 MΩ·cm | Millipore |

| Syringe Filters | 0.45 µm PTFE | VWR |

Protocol 1: Derivatization of Amino Alcohols

This protocol outlines the steps for the pre-column derivatization of a racemic amino alcohol sample with this compound.

-

Sample Preparation: Dissolve approximately 1 mg of the racemic amino alcohol in 1 mL of dry acetonitrile.

-

Reagent Preparation: Prepare a 10 mg/mL solution of this compound in dry acetonitrile.

-

Derivatization Reaction:

-

To 100 µL of the amino alcohol solution, add 200 µL of the this compound solution.

-

Add 10 µL of triethylamine to catalyze the reaction.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

-

Reaction Quenching & Sample Dilution:

-

After incubation, cool the reaction mixture to room temperature.

-

Add 690 µL of the mobile phase (e.g., Acetonitrile/Water, 50:50 v/v) to quench any unreacted isocyanate and to dilute the sample to a final volume of 1 mL.

-

-

Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for Separation of Diastereomers

This protocol provides a general HPLC method for the separation of the diastereomeric derivatives. Method optimization may be required for specific amino alcohols.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile/Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm or Fluorescence (Excitation: 238 nm, Emission: 385 nm) |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Workflow for chiral separation of amino alcohols using NIC.

Data Analysis and Interpretation

A successful separation will yield a chromatogram with two distinct peaks, each corresponding to one of the diastereomers. The area under each peak is proportional to the concentration of that diastereomer, and therefore, the enantiomeric ratio of the original amino alcohol can be determined.

The resolution (Rs) between the two diastereomeric peaks should be calculated to assess the quality of the separation. A resolution of ≥ 1.5 is generally considered to indicate a baseline separation.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No or low derivatization yield | Inactive reagent; presence of water | Use fresh this compound; ensure all solvents and glassware are dry. |

| Poor peak shape | Column degradation; inappropriate mobile phase | Use a new column; optimize mobile phase composition (e.g., pH, organic modifier). |

| Co-elution of diastereomers | Insufficient chromatographic resolution | Optimize mobile phase composition, flow rate, or column temperature; try a different stationary phase. |

| Extra peaks in the chromatogram | Impurities in the sample or reagents; side reactions | Use high-purity reagents; investigate potential side reactions and optimize reaction conditions. |

Conclusion

The use of this compound as a chiral derivatizing agent provides a robust and sensitive method for the enantiomeric separation of amino alcohols by HPLC. This approach offers the advantage of utilizing standard achiral columns and enhances detection sensitivity through the introduction of a naphthyl chromophore. The protocols and guidelines presented in this document serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, enabling them to confidently implement this technique for their analytical needs.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 9. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]